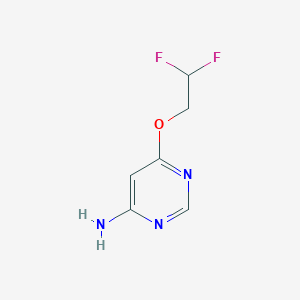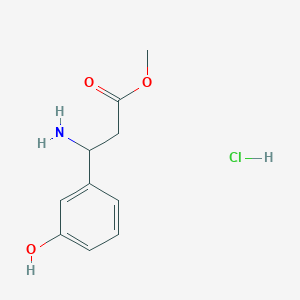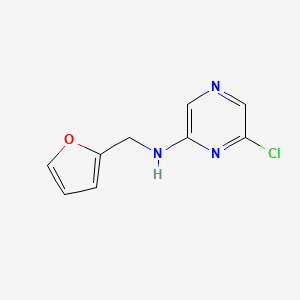
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine
Descripción general
Descripción
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine, also known as CPF, is an important synthetic intermediate in the preparation of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. CPF is a heterocyclic amine with an aromatic ring and a pyrazole ring. It is a versatile intermediate that can be used for the synthesis of a variety of compounds. CPF has been used in the synthesis of a wide range of drugs, including antibiotics, anti-cancer drugs, antifungal agents, and anti-inflammatory agents.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine derivatives have been prepared and evaluated for their antimicrobial properties. For instance, certain bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for antimicrobial effectiveness (Altalbawy, 2013).
Structure-Activity Relationship and Antifungal Activity
Studies on the structure-activity relationship of homoallylamines and related derivatives, including N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine, have revealed significant antifungal activity against dermatophytes. Theoretical calculations have been conducted to determine the minimal structural requirements for antifungal response, guiding the design of compounds with these properties (Suvire et al., 2006).
Tuberculostatic Activity
Pyrazinyl-substituted derivatives of hydrazinocarbodithioic acid, including those with N-(6-Chloro-2-pyrazinyl) groups, have been synthesized and evaluated for their in vitro tuberculostatic activity. The compounds exhibit promising potential for the treatment of tuberculosis (Foks et al., 2004).
Amidation Reactions and Spectral Analysis
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine derivatives have been utilized in amidation reactions with cinnamic acid to produce N-benzyl- or N-(2-furylmethyl)cinnamamides. These cinnamamides have been characterized by IR, 1H, and 13C NMR spectroscopy (Barajas et al., 2008).
Propiedades
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEZSSNXCUTRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

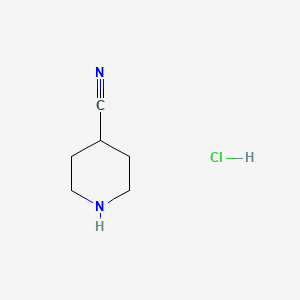
![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1370373.png)
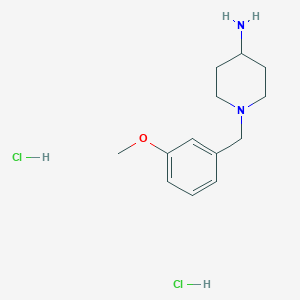
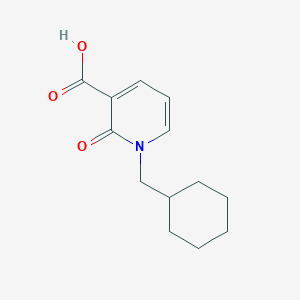

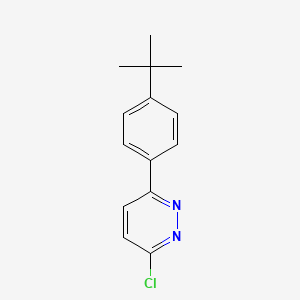
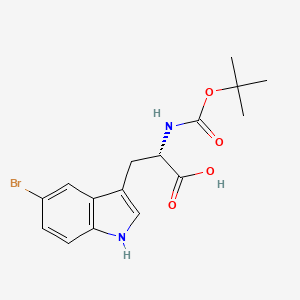
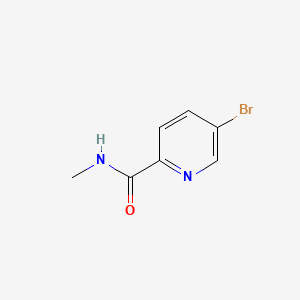
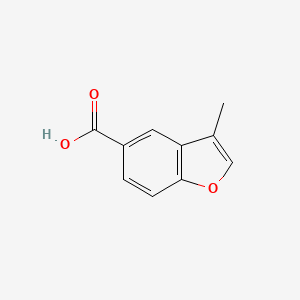
![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1370388.png)
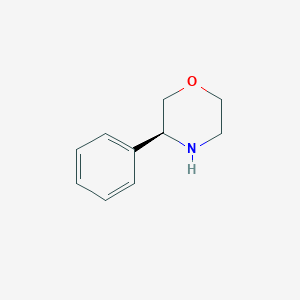
![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)
